molecular formula C18H22N2OS B2920636 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 667435-68-9

2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2920636
CAS No.: 667435-68-9
M. Wt: 314.45
InChI Key: IMIROUDBLMXGHT-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and it is functionalized with an amino group, a benzyl group, and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a suitable precursor containing sulfur and carbon atoms. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the heterocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The amino group can be reduced to form an amine.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like halides or electrophiles like acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Primary, secondary, or tertiary amines.

  • Substitution: : Various substituted benzothiophenes depending on the reagent used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might find use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific functional groups and structural features. Similar compounds include:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: : Lacks the benzyl and ethyl groups.

  • 2-Amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: : Similar structure but with a different substituent on the nitrogen atom.

These compounds may have different properties and applications due to their structural differences.

Properties

IUPAC Name

2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-12-8-9-14-15(10-12)22-17(19)16(14)18(21)20-11-13-6-4-3-5-7-13/h3-7,12H,2,8-11,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIROUDBLMXGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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